8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate
Description
Properties
Molecular Formula |
C25H33NO6 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C25H33NO6/c1-5-6-7-8-10-16-13-19-17-11-9-12-18(17)23(28)31-21(19)14-20(16)30-22(27)15-26-24(29)32-25(2,3)4/h13-14H,5-12,15H2,1-4H3,(H,26,29) |
InChI Key |
RBMZBLNJUMAZNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OC(=O)CNC(=O)OC(C)(C)C)OC(=O)C3=C2CCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydrocyclopenta[c]chromen core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the hexyl chain: This step involves alkylation reactions using hexyl halides in the presence of strong bases.
Protection of the glycine moiety: The glycine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Coupling of the protected glycine with the chromen core: This is typically done using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the hexyl chain or the chromen core using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of strong bases like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of cyclopenta[c]chromenone derivatives functionalized with amino acid esters. A structurally analogous compound is 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-β-alaninate (), which shares the same chromenone-hexyl backbone but differs in the esterified amino acid and protecting group:
Key Differences and Implications
Amino Acid Chain Length: The target compound uses glycine (2-carbon backbone), while the analogous compound employs β-alanine (3-carbon backbone). This difference may influence solubility, steric interactions, and biological activity. β-Alanine’s extended chain could enhance conformational flexibility or alter binding affinity in enzyme-targeted applications .
Protecting Group Stability: The Boc group (tert-butoxycarbonyl) is acid-labile and removed under mild acidic conditions (e.g., trifluoroacetic acid), whereas the Cbz group (benzyloxycarbonyl) requires hydrogenolysis (H₂/Pd-C) or strong acids for cleavage. This distinction impacts synthetic strategies, particularly in multi-step reactions requiring orthogonal protection .
Lipophilicity :
- The hexyl chain in both compounds contributes to lipophilicity, but the Boc group (tert-butyl) is more hydrophobic than the benzyloxycarbonyl (Cbz) group. This may affect membrane permeability in biological systems or compatibility with hydrophobic matrices in material science .
Biological Activity
8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate is a synthetic compound with potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 434.52 g/mol. Its structure features a cyclopenta[c]chromene core, which is known for various biological activities. The tert-butoxycarbonyl (Boc) group attached to the glycine moiety enhances its stability and solubility in biological systems.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to 8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen derivatives. For instance, research on tetrahydroisoquinoline derivatives has shown promising antiviral activity against various strains of viruses, including coronaviruses . While specific data on the compound is limited, its structural analogs suggest it may exhibit similar properties.
Antitumor Activity
The tetrahydrochromene scaffold is recognized for its antitumor properties. Compounds based on this structure have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The presence of the hexyl group may enhance lipophilicity, potentially improving cellular uptake and efficacy.
Anti-inflammatory Properties
Compounds with similar frameworks have also demonstrated anti-inflammatory effects. In vitro studies indicate that these compounds can modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases .
Research Findings and Case Studies
Synthesis and Analytical Data
The synthesis of 8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen derivatives typically involves multi-step organic reactions that include cyclization and functional group modifications. Analytical data such as NMR and mass spectrometry are crucial for confirming the structure and purity of the synthesized compounds.
Q & A
Q. What are the optimal synthetic routes for 8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate, and how can purity be ensured?
Methodological Answer: The synthesis involves multi-step protocols:
Core Formation : Cyclopenta[c]chromen-4-one scaffolds are synthesized via cyclocondensation of substituted phenols with cyclopentanone derivatives under acidic conditions (e.g., H₂SO₄ catalysis) .
Hexyl Substitution : Alkylation at the 8-position using hexyl bromide in the presence of a base (e.g., K₂CO₃) at 60–80°C for 12–24 hours .
Glycinate Coupling : The tert-butoxycarbonyl (Boc)-protected glycine is conjugated via esterification using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol are critical to achieve >95% purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms purity .
Q. How can structural characterization of this compound be validated?
Methodological Answer: Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm the presence of the hexyl chain (δ 0.8–1.5 ppm for -CH₂- groups), Boc-protected glycinate (δ 1.4 ppm for tert-butyl, δ 3.8–4.2 ppm for glycine methylene), and the chromen-4-one core (δ 6.5–8.0 ppm for aromatic protons) .
- FT-IR : Verify ester carbonyl (C=O stretch at ~1730 cm⁻¹) and Boc carbamate (1690–1710 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Match the molecular ion peak ([M+H]⁺) to the theoretical mass (C₂₇H₃₅NO₇: calculated 497.24 g/mol) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in biological activity data for structural analogs?
Methodological Answer: Discrepancies in activity (e.g., anti-inflammatory vs. cytotoxic effects) arise from substituent variations. To address this:
- Comparative SAR Studies : Synthesize analogs (e.g., varying alkyl chain length or Boc-protected amino acids) and test in standardized assays (e.g., COX-2 inhibition for anti-inflammatory activity, MTT assay for cytotoxicity) .
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., COX-2 or histone deacetylases). For example, the hexyl chain may enhance lipophilicity and membrane permeability, while the Boc-glycinate influences hydrogen bonding .
Q. How can degradation pathways of this compound be analyzed under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to:
- Acidic (0.1M HCl, 37°C): Cleavage of the Boc group and ester hydrolysis.
- Basic (0.1M NaOH, 37°C): Saponification of the glycinate ester.
- Oxidative (3% H₂O₂): Oxidation of the chromen-4-one ring .
- LC-MS/MS Analysis : Monitor degradation products (e.g., free glycine, hexanol, or ring-opened derivatives). Use a C18 column with a gradient of 0.1% formic acid in acetonitrile/water .
Q. What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate:
- LogP : ~3.5 (high lipophilicity due to hexyl chain) .
- BBB Permeability : Likely low (MW > 500 g/mol reduces CNS penetration).
- CYP450 Metabolism : Predominant oxidation at the hexyl chain (CYP3A4) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers, critical for bioavailability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
